molecular formula C15H14ClNO2 B3038108 1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone oxime CAS No. 74613-68-6

1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone oxime

Cat. No. B3038108
CAS RN: 74613-68-6
M. Wt: 275.73 g/mol
InChI Key: GWIGKMUIRGDAEF-SAPNQHFASA-N
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Description

Oximes are a class of organic compounds that belong to the imines . They have a general formula RR’C=N−OH, where R and R’ can be an organic side-chain or hydrogen . Oximes are known for their anti-inflammatory, antimicrobial, antioxidant, and anticancer activities .


Synthesis Analysis

Oxime esters can be prepared using two-step procedures: the formation of aldoximes and ketoximes via reactions of aldehydes or ketones with NH2OH, followed by esterification of oximes with carboxylic acids . A visible-light-mediated three-component reaction for synthesis of oxime esters has also been reported .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques such as X-ray Diffraction (XRD), Fourier Transform Raman (FT-Raman), Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), and Ultraviolet-visible (UV–Vis) spectroscopy .


Chemical Reactions Analysis

Oximes are useful scaffolds in many organic chemistry transformations . They are known for their ability to participate in various reactions such as C–C bond cleavage, cyanoalkylation, hydroesterification, cross coupling, sulfonylamination, and cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using computational methods . These properties include geometrical entities, electronic properties, and chemical reactivity viewpoints .

Scientific Research Applications

Anticancer Potential

Oximes, including “1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone oxime”, have been studied for their significant roles as potential anticancer therapeutics . Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and multiple receptor and non-receptor tyrosine kinases .

Anti-Inflammatory Activity

These compounds have also been reported to have anti-inflammatory potential . For instance, oral dosing with (E)-1-(4-((1 R,2 S,3 R)-1,2,3,4-tetrahydroxybutyl)-1 H-imidazol-2-yl)ethanone oxime resulted in a decrease in circulating lymphocytes, decreased hind limb swelling, and reduced circulating anti-type II collagen antibodies in a mouse model of rheumatoid arthritis .

Antibacterial Properties

Over the last twenty years, a large number of oximes have been reported with useful pharmaceutical properties, including compounds with antibacterial activities .

Anti-Arthritis Activity

Some oximes have shown potential in the treatment of arthritis . They have been found to decrease hind limb swelling and reduce circulating anti-type II collagen antibodies in animal models .

Anti-Stroke Activities

Oximes have also been studied for their potential anti-stroke activities . They have been found to inhibit several kinases that play crucial roles in stroke pathology .

Nonlinear Optics Applications

Although not directly related to “1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone oxime”, a similar compound, 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP), has been studied for its potential applications in nonlinear optics . The static and dynamic polarizability of CPP was found to be many-fold higher than that of urea .

Safety And Hazards

Safety data sheets provide information on the potential hazards of a compound. They include instructions for handling the compound, first-aid measures, fire-fighting measures, and accidental release measures .

Future Directions

The development of new synthetic routes and the exploration of the biological activities of oximes are areas of ongoing research . The discovery of new oxime compounds with potential therapeutic applications is a promising future direction .

properties

IUPAC Name

(NE)-N-[1-(4-chlorophenyl)-2-methoxy-2-phenylethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-19-15(12-5-3-2-4-6-12)14(17-18)11-7-9-13(16)10-8-11/h2-10,15,18H,1H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIGKMUIRGDAEF-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=NO)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(C1=CC=CC=C1)/C(=N/O)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201323982
Record name (NE)-N-[1-(4-chlorophenyl)-2-methoxy-2-phenylethylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666223
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone oxime

CAS RN

74613-68-6
Record name (NE)-N-[1-(4-chlorophenyl)-2-methoxy-2-phenylethylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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